Cas no 2034308-95-5 (2,2,2-trifluoroethyl 4-phenylmethanesulfonylpiperidine-1-carboxylate)

2,2,2-trifluoroethyl 4-phenylmethanesulfonylpiperidine-1-carboxylate structure
2034308-95-5 structure
商品名:2,2,2-trifluoroethyl 4-phenylmethanesulfonylpiperidine-1-carboxylate
CAS番号:2034308-95-5
MF:C15H18F3NO4S
メガワット:365.367933750153
CID:6224284
PubChem ID:121022774

2,2,2-trifluoroethyl 4-phenylmethanesulfonylpiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 2,2,2-trifluoroethyl 4-phenylmethanesulfonylpiperidine-1-carboxylate
    • 2034308-95-5
    • F6561-5491
    • 2,2,2-trifluoroethyl 4-benzylsulfonylpiperidine-1-carboxylate
    • AKOS026699363
    • 2,2,2-trifluoroethyl 4-(benzylsulfonyl)piperidine-1-carboxylate
    • インチ: 1S/C15H18F3NO4S/c16-15(17,18)11-23-14(20)19-8-6-13(7-9-19)24(21,22)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2
    • InChIKey: URBWNXHSVJVJNX-UHFFFAOYSA-N
    • ほほえんだ: S(CC1C=CC=CC=1)(C1CCN(C(=O)OCC(F)(F)F)CC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 365.09086372g/mol
  • どういたいしつりょう: 365.09086372g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 516
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 72.1Ų

2,2,2-trifluoroethyl 4-phenylmethanesulfonylpiperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6561-5491-2mg
2,2,2-trifluoroethyl 4-phenylmethanesulfonylpiperidine-1-carboxylate
2034308-95-5
2mg
$59.0 2023-09-05
Life Chemicals
F6561-5491-5mg
2,2,2-trifluoroethyl 4-phenylmethanesulfonylpiperidine-1-carboxylate
2034308-95-5
5mg
$69.0 2023-09-05
Life Chemicals
F6561-5491-2μmol
2,2,2-trifluoroethyl 4-phenylmethanesulfonylpiperidine-1-carboxylate
2034308-95-5
2μmol
$57.0 2023-09-05
Life Chemicals
F6561-5491-15mg
2,2,2-trifluoroethyl 4-phenylmethanesulfonylpiperidine-1-carboxylate
2034308-95-5
15mg
$89.0 2023-09-05
Life Chemicals
F6561-5491-3mg
2,2,2-trifluoroethyl 4-phenylmethanesulfonylpiperidine-1-carboxylate
2034308-95-5
3mg
$63.0 2023-09-05
Life Chemicals
F6561-5491-30mg
2,2,2-trifluoroethyl 4-phenylmethanesulfonylpiperidine-1-carboxylate
2034308-95-5
30mg
$119.0 2023-09-05
Life Chemicals
F6561-5491-10μmol
2,2,2-trifluoroethyl 4-phenylmethanesulfonylpiperidine-1-carboxylate
2034308-95-5
10μmol
$69.0 2023-09-05
Life Chemicals
F6561-5491-1mg
2,2,2-trifluoroethyl 4-phenylmethanesulfonylpiperidine-1-carboxylate
2034308-95-5
1mg
$54.0 2023-09-05
Life Chemicals
F6561-5491-5μmol
2,2,2-trifluoroethyl 4-phenylmethanesulfonylpiperidine-1-carboxylate
2034308-95-5
5μmol
$63.0 2023-09-05
Life Chemicals
F6561-5491-20μmol
2,2,2-trifluoroethyl 4-phenylmethanesulfonylpiperidine-1-carboxylate
2034308-95-5
20μmol
$79.0 2023-09-05

2,2,2-trifluoroethyl 4-phenylmethanesulfonylpiperidine-1-carboxylate 関連文献

2,2,2-trifluoroethyl 4-phenylmethanesulfonylpiperidine-1-carboxylateに関する追加情報

Research Brief on 2,2,2-Trifluoroethyl 4-Phenylmethanesulfonylpiperidine-1-carboxylate (CAS: 2034308-95-5): Recent Advances and Applications

In recent years, the compound 2,2,2-trifluoroethyl 4-phenylmethanesulfonylpiperidine-1-carboxylate (CAS: 2034308-95-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonylpiperidine derivative, characterized by its trifluoroethyl ester moiety, has emerged as a promising scaffold for drug discovery due to its unique physicochemical properties and potential biological activities. Recent studies have explored its applications in medicinal chemistry, particularly in the development of enzyme inhibitors and modulators of protein-protein interactions.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 2,2,2-trifluoroethyl 4-phenylmethanesulfonylpiperidine-1-carboxylate as a key intermediate in the synthesis of novel protease inhibitors. The researchers demonstrated that the trifluoroethyl group enhances the compound's metabolic stability while the phenylmethanesulfonyl moiety contributes to target binding affinity. Molecular docking studies revealed favorable interactions with the active sites of several clinically relevant proteases, suggesting potential applications in antiviral and anticancer therapies.

Further pharmacological characterization was reported in a 2024 Bioorganic & Medicinal Chemistry Letters article, where derivatives of this compound showed selective inhibition of inflammatory pathways. The study highlighted the compound's ability to modulate NF-κB signaling at nanomolar concentrations, with the sulfonylpiperidine core identified as critical for this activity. Structure-activity relationship (SAR) studies indicated that modifications to the phenyl ring could fine-tune both potency and selectivity.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of 2,2,2-trifluoroethyl 4-phenylmethanesulfonylpiperidine-1-carboxylate. A 2023 patent application (WO202318765A1) disclosed an improved synthetic route with higher yields and reduced environmental impact. The new method employs flow chemistry techniques and green solvents, addressing previous challenges in large-scale production while maintaining the compound's high purity (>99.5%).

Current research directions include exploring the compound's potential in targeted drug delivery systems. Preliminary results from a 2024 study demonstrated that the trifluoroethyl ester can serve as a cleavable linker for antibody-drug conjugates (ADCs), with the sulfonylpiperidine moiety providing additional stability in circulation. This dual functionality positions 2034308-95-5 as a versatile building block for next-generation bioconjugates.

In conclusion, 2,2,2-trifluoroethyl 4-phenylmethanesulfonylpiperidine-1-carboxylate represents a multifunctional chemical entity with growing importance in pharmaceutical development. Its unique structural features enable diverse biological activities and synthetic applications, making it a valuable subject for ongoing research. Future studies will likely focus on expanding its therapeutic applications and further optimizing its pharmacological profile through rational design approaches.

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